molecular formula C13H4I4O3 B126869 6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one CAS No. 142189-38-6

6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one

Cat. No.: B126869
CAS No.: 142189-38-6
M. Wt: 715.79 g/mol
InChI Key: KBKHBHIMPFUQBK-UHFFFAOYSA-N
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Description

6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one is a chemical compound known for its unique structure and properties. It is a derivative of xanthenone, characterized by the presence of four iodine atoms and a hydroxyl group. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one typically involves the iodination of a xanthenone precursor. The reaction conditions often include the use of iodine and an oxidizing agent to facilitate the introduction of iodine atoms into the xanthenone structure. The process may require specific solvents and temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove iodine atoms or alter the oxidation state of the central xanthene ring.

    Substitution: Iodine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized xanthenone derivatives.

Scientific Research Applications

6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Employed in biochemical assays and as a fluorescent probe for imaging and detection of biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one involves its interaction with specific molecular targets and pathways. The compound’s iodine atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. In biological systems, it may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    Erythrosine: Another tetraiodo compound used as a food dye and in medical imaging.

    Rose Bengal: A related xanthenone derivative with applications in photodynamic therapy and as a diagnostic agent.

Uniqueness: 6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

6-hydroxy-2,4,5,7-tetraiodoxanthen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4I4O3/c14-6-2-4-1-5-3-7(15)11(19)9(17)13(5)20-12(4)8(16)10(6)18/h1-3,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKHBHIMPFUQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=O)C(=C2OC3=C(C(=C(C=C31)I)O)I)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4I4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

715.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one
Reactant of Route 2
6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one
Reactant of Route 3
6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one
Reactant of Route 4
6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one
Reactant of Route 5
6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one
Reactant of Route 6
6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one

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